molecular formula C6H10N4OS B3330530 1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one CAS No. 71541-02-1

1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

Cat. No.: B3330530
CAS No.: 71541-02-1
M. Wt: 186.24 g/mol
InChI Key: ZKCNZILMBPHCLS-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one (CAS 71541-02-1) is a thioglycoluril derivative of significant interest in medicinal chemistry and agrochemical research. This compound serves as a key scaffold for the development of novel bioactive molecules. Recent studies have highlighted its promising in vitro cytotoxic activity against human cancer cell lines, including rhabdomyosarcoma, A549, and MS cells, with one derivative exhibiting IC₅₀ values as low as 6.4 µM . Furthermore, this chemical scaffold has been explored for its fungicidal activity against pathogens that cause agricultural crop diseases, demonstrating its potential for dual application in both pharmaceutical and agrochemical research . The compound's structure allows for further functionalization, notably through S-alkylation reactions, to generate diverse libraries of derivatives for structure-activity relationship (SAR) studies . Its synthesis is typically achieved via a ring contraction reaction of 5,7-dialkyl-3-thioxoperhydroimidazo[4,5-e]-1,2,4-triazin-6-ones . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive handling and safety data prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-2-sulfanylidene-1,3,3a,6a-tetrahydroimidazo[4,5-d]imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS/c1-9-3-4(8-5(12)7-3)10(2)6(9)11/h3-4H,1-2H3,(H2,7,8,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCNZILMBPHCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(NC(=S)N2)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1,3-dimethylurea with carbon disulfide in the presence of a base, followed by cyclization to form the desired imidazole ring. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Acid-Induced Dimroth-Type Rearrangement

1 undergoes acid-catalyzed Dimroth-type N/S-interchange reactions to form imidazo[4,5-d]thiazole derivatives. This rearrangement is critical for synthesizing bioactive heterocycles.

  • Mechanism : In HCl/MeOH (1:1 v/v), 1 undergoes hydrazone formation with aromatic aldehydes (e.g., benzaldehyde), followed by triazine ring contraction and N/S-interchange to yield 2-hydrazonoimidazo[4,5-d]thiazolones (e.g., 10a ) .

  • Conditions : Optimal yields (80%) are achieved at room temperature (RT) for 2 hours (Table 1) .

Table 1: Reaction Conditions for Rearrangement of 1 into 10a

EntrySolvent (Acid)Temperature (°C)Time (h)Yield (%)
6MeOH:HCl (1:1)RT280
4MeOH:HCl (1:10)RT270
3HClRT247

Hydrazone Formation with Aldehydes

1 reacts with aromatic or α,β-unsaturated aldehydes to form hydrazone intermediates, which are precursors for further cyclization.

  • Substrates : Benzaldehyde, 3-phenylacrylaldehyde, and methoxy-substituted aldehydes .

  • Reaction Scope :

    • 1 and 4-methoxybenzaldehyde yield 8a (35% yield), characterized by IR (C=S at 1789 cm⁻¹) and HRMS .

    • Electron-withdrawing substituents (e.g., nitro groups) reduce reaction efficiency due to steric and electronic effects .

Side Reactions and Byproducts

Competing pathways under non-optimal conditions include:

  • Formamide Formation : In AcOH at 110°C, 1 converts to N-formamide derivatives (e.g., 11a ) via formic acid incorporation .

  • Thiohydantoin Formation : Prolonged reaction times or excess acid lead to thiohydantoin byproducts (e.g., δ = 4.06 ppm for CH₂) .

Functionalization via Alkylation

1 participates in alkylation reactions to introduce substituents at nitrogen or sulfur atoms.

  • Methylation : Treatment with methyl iodide (MeI) in methanol yields 1,3-dimethyl derivatives, as evidenced by ¹H NMR (δ = 2.76 ppm for NCH₃) .

  • Ethylene Diamine Coupling : Reaction with ethylene diamine forms bis-imidazolidine derivatives, though yields are moderate (40–55%) .

Key Spectral Data for Representative Derivatives

CompoundIR (C=S, cm⁻¹)¹H NMR (Key Signals)¹³C NMR (C=O, ppm)
10a 179.0δ 9.14 (N=CH)167.6
10m 178.9δ 8.02 (N=CH)168.9
11a δ 9.35 (N=CH)157.7

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. A notable investigation tested a series of derivatives, including 1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one, for their antiproliferative activities against human cancer cell lines such as rhabdomyosarcoma and A549 (lung cancer) cells. The compound exhibited significant antiproliferative activity with IC50 values of 23.7 µM and 6.4 µM for different derivatives tested, indicating its potential as a lead compound for further development in cancer therapeutics .

Case Study: Synthesis and Evaluation

A library of hybrid molecules was synthesized through a tandem hydrazone formation-ring contraction reaction. Among these, the derivative (E)-4-benzylideneamino-1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one showed the most pronounced activity against the tested cancer cell lines . This suggests that structural modifications can enhance the biological activity of the parent compound.

Antifungal Properties

In addition to its anticancer effects, this compound has been evaluated for its fungicidal activity. Research has shown that derivatives of this compound can inhibit fungal growth effectively. For instance, one study reported on the synthesis and evaluation of S-alkyl derivatives of imidazo[4,5-d]imidazolones which demonstrated promising antifungal properties .

Summary Table of Applications

ApplicationActivity TypeNotable FindingsReferences
Anticancer CytotoxicityIC50 values: 23.7 µM (rhabdomyosarcoma), 6.4 µM (A549)
Antifungal Fungicidal ActivityEffective inhibition of fungal growth

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Key Observations :

  • Melting Points : Bulky substituents (e.g., cyclohexyl in 1c ) correlate with higher melting points, likely due to increased molecular rigidity or intermolecular interactions .
  • Synthesis Yields : Approach 2 (e.g., for 1d : 58% yield) generally outperforms Approach 1, possibly due to optimized reaction conditions .

Cytotoxic Activity

  • The benzylideneamino derivative (1f) of the parent compound exhibited superior cytotoxicity (IC₅₀: 6.4 μM against MS cells), outperforming simpler alkyl-substituted analogs like 1a (methyl) or 1d (ethyl), which lack the thiosemicarbazone moiety .

Fungicidal Activity

  • S-Alkyl Derivatives : Elongating the S-alkyl chain (e.g., ethyl to propyl) enhances fungicidal activity. For example, 5-ethylthio derivatives (e.g., 3a ) showed efficacy comparable to triadimefon against Candida albicans .
  • Aryl Substituents : Compounds with unsubstituted phenyl or furyl rings (e.g., 3g ) demonstrated the highest antifungal activity, while electron-withdrawing groups (e.g., nitro in 5c ) reduced potency .

Structure-Activity Relationships (SAR)

Alkyl Chain Length :

  • Longer S-alkyl chains (e.g., propyl > ethyl) improve fungicidal activity, likely due to enhanced lipophilicity and membrane penetration .

Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., benzyl in 1l) confer higher thermal stability (melting points >250°C) but may reduce solubility .

Hybrid Moieties :

  • Thiosemicarbazone-functionalized derivatives (e.g., 1f ) exhibit dual cytotoxic and antifungal activities, highlighting the importance of auxiliary functional groups .

Toxicity and Selectivity

  • Low Hemotoxicity : Derivatives like 3a and 3g showed minimal toxicity to human cell lines (IC₅₀ >100 μM), suggesting selectivity for pathogenic targets .
  • Thermal Stability : High melting points (>300°C for 1o ) indicate suitability for high-temperature applications but may challenge formulation .

Biological Activity

1,3-Dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including cytotoxic effects, synthesis, and research findings from various studies.

This compound is characterized by its unique imidazole structure and thioxo group. The compound has been synthesized and studied for its potential applications in cancer treatment and antifungal activity.

Structure

The molecular formula for this compound is C₉H₁₂N₄OS, with a molecular weight of approximately 216.29 g/mol. Its structure includes a thioxo group that contributes to its biological properties.

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative activity of this compound, it was found to exhibit significant cytotoxicity against several human cancer cell lines:

Cell Line IC₅₀ (μM)
Rhabdomyosarcoma23.7
A549 (Lung Cancer)6.4
HEK293 (Normal Cells)72.5

The IC₅₀ values indicate that the compound is more effective against cancer cells compared to normal human embryonic kidney cells, suggesting selective toxicity towards malignant cells .

Antifungal Activity

In addition to its anticancer properties, the compound has also shown promising antifungal activity. Research indicates that derivatives of this compound can inhibit the growth of various fungal pathogens. For instance, compounds related to this structure have demonstrated inhibition rates of up to 66% against specific fungal strains .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis process can yield various derivatives with enhanced biological activities.

Synthetic Pathway

The general synthetic pathway involves:

  • Formation of Thiosemicarbazone : Reacting thiosemicarbazones with appropriate aldehydes.
  • Cyclization : A cyclization step forms the imidazole ring structure.
  • Thioxo Modification : Introducing the thioxo group enhances biological activity.

Recent Studies

Recent literature has focused on exploring the structure-activity relationship (SAR) of this compound and its derivatives:

  • A study demonstrated that certain modifications to the thiosemicarbazone moiety can significantly enhance cytotoxicity against specific cancer cell lines .
  • Another investigation into the fungicidal properties revealed that modifications could lead to compounds with lower toxicity towards human cells while maintaining antifungal efficacy .

Q & A

Q. What are the optimized synthetic routes for 1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one, and how do reaction conditions influence yield?

Answer: Two primary approaches are documented:

  • Approach 1 : Condensation of 1-methylurea with thiocyanate derivatives under acidic conditions (e.g., HCl), yielding ~50–65% .
  • Approach 2 : Cyclization of pre-functionalized imidazolidine precursors in methanol or water, achieving higher yields (52–63%) due to improved solubility and reduced side reactions . Key factors affecting yield include solvent polarity (MeOH vs. H2O), temperature control (reflux vs. ambient), and stoichiometric ratios of thiocyanate reagents. IR and HRMS data confirm product purity .

Q. How can spectroscopic techniques (IR, NMR, HRMS) resolve structural ambiguities in this compound?

Answer:

  • IR : The thiocarbonyl (C=S) stretch appears at ~1210–1254 cm<sup>−1</sup>, while carbonyl (C=O) absorbs at ~1677–1687 cm<sup>−1</sup> .
  • <sup>1</sup>H NMR : Methyl groups on N1 and N3 resonate as singlets at δ 3.0–3.3 ppm, while the hexahydroimidazo ring protons show complex splitting (δ 4.1–5.2 ppm) due to restricted rotation .
  • HRMS : The [M + Na]<sup>+</sup> ion for C6H10N4OS is observed at m/z 209.0464 (calc. 209.0468) . Discrepancies in melting points (e.g., 260–261°C vs. 256–258°C) between batches highlight the need for recrystallization in consistent solvents .

Advanced Research Questions

Q. What crystallographic strategies are recommended for resolving the compound’s stereochemistry?

Answer: Single-crystal X-ray diffraction (SCXRD) using SHELXL (via the SHELX suite) is optimal. Key steps:

  • Data Collection : Use high-resolution synchrotron radiation for small crystals (<0.1 mm) due to low symmetry (triclinic or monoclinic systems) .
  • Refinement : Apply twin refinement protocols in SHELXL for handling pseudo-merohedral twinning, common in imidazo-imidazolone derivatives .
  • Validation : Cross-check hydrogen bonding (e.g., N–H···S interactions) with geometric parameters (e.g., bond angles < 170°) to confirm intramolecular rigidity .

Q. How do substituent variations (e.g., alkyl vs. aryl groups) impact bioactivity, and what assays validate these effects?

Answer:

  • Substituent Effects : Allyl or benzyl groups at N1 enhance fungicidal activity (e.g., compound 5c inhibits Candida albicans at MIC 8 µg/mL), while hydroxylated chains reduce potency due to metabolic instability .
  • Assays :
  • In vitro broth microdilution (CLSI M27/M38 guidelines) for antifungal activity .
  • Competitive binding studies (e.g., ITC) to quantify interactions with fungal cytochrome P450 enzymes .

Q. How can conflicting spectral data between synthetic batches be systematically addressed?

Answer:

  • Step 1 : Compare <sup>13</sup>C NMR spectra for carbonyl/thione carbon shifts (δ 175–185 ppm for C=S; δ 165–170 ppm for C=O) to detect oxidation byproducts .
  • Step 2 : Use HPLC-PDA (C18 column, 0.1% TFA/ACN gradient) to isolate impurities. For example, a minor peak at tR 12.3 min corresponds to the sulfoxide derivative .
  • Step 3 : Re-optimize reaction conditions (e.g., inert atmosphere, reduced temperature) to suppress side reactions .

Methodological Tables

Table 1 : Comparative Yields of Synthetic Approaches

Substituent (R)Approach 1 Yield (%)Approach 2 Yield (%)
Methyl (1a)5052
Isopropyl (1b)5055
Benzyl (1l)4563
Hydroxyethyl (1h)2654
Source:

Table 2 : Key Spectral Benchmarks

TechniqueDiagnostic FeatureObserved Value
IR (KBr)ν(C=S)1210–1254 cm<sup>−1</sup>
<sup>1</sup>H NMR (DMSO-d6)δ(N–CH3)3.0–3.3 ppm
HRMS (ESI)[M + Na]<sup>+</sup> (C6H10N4OS)209.0464
Source:

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-5-thioxohexahydroimidazo[4,5-d]imidazol-2(1H)-one

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